Icmt-IN-52
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Overview
Description
Icmt-IN-52 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases. This compound has shown significant potential in scientific research, especially in the field of cancer biology, due to its ability to suppress the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Icmt-IN-52 is synthesized through a series of chemical reactions involving the methylation of tetrahydropyranyl derivatives. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of reactions, including nucleophilic substitution and cyclization.
Methylation: The core structure is then methylated using methylating agents under controlled conditions to achieve the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols, ensuring high purity and yield. The compound is typically produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-52 primarily undergoes:
Substitution reactions: Due to the presence of reactive functional groups, it can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and reduction reactions: These reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Methylating agents: Used in the methylation step.
Solvents: Organic solvents like dichloromethane and methanol are commonly used.
Catalysts: Catalysts such as palladium on carbon may be used to facilitate certain reactions.
Major Products Formed
The major product formed from these reactions is the methylated tetrahydropyranyl derivative, which constitutes the active form of this compound .
Scientific Research Applications
Icmt-IN-52 has a wide range of applications in scientific research:
Cancer Biology: It has been shown to suppress the proliferation of cancer cells, particularly in pancreatic and breast cancer models.
Cell Signaling Studies: This compound is used to study the role of ICMT in cell signaling pathways, particularly those involving small GTPases like RAS.
Drug Development: The compound is being explored as a potential therapeutic agent for targeting cancers driven by mutations in the RAS gene.
Mechanism of Action
Icmt-IN-52 inhibits the activity of isoprenylcysteine carboxylmethyltransferase, which is crucial for the post-translational modification of proteins. By inhibiting ICMT, this compound prevents the proper localization and function of small GTPases, leading to the suppression of cancer cell proliferation and induction of apoptosis. The compound specifically targets the ICMT enzyme, disrupting the prenylation-dependent modification pathway .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its anti-cancer properties.
Indole-based ICMT inhibitors: These compounds have been identified through high-throughput screening and show similar inhibitory effects on ICMT.
Uniqueness of Icmt-IN-52
This compound stands out due to its high potency (IC50 = 0.052 μM) and specificity for ICMT. It has shown promising results in preclinical studies, particularly in models of pancreatic and breast cancer, making it a valuable tool for cancer research .
Properties
Molecular Formula |
C21H26FNO |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(12-14-24-20,17-7-4-3-5-8-17)11-13-23-19-10-6-9-18(22)15-19/h3-10,15,23H,11-14,16H2,1-2H3 |
InChI Key |
ICHQTFJZIXMILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
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